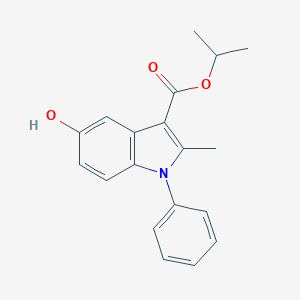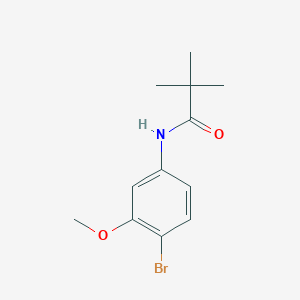
3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid, also known as DTBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including material science, pharmaceuticals, and electronics. DTBN is a polycyclic aromatic hydrocarbon that contains two carboxylic acid groups and two tert-butyl groups attached to the naphthalene ring.
作用机制
The mechanism of action of 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid varies depending on its application. In material science, this compound acts as a linker between metal ions to form MOFs. In pharmaceuticals, this compound inhibits the expression of pro-inflammatory cytokines by blocking the NF-κB pathway and induces apoptosis in cancer cells by activating the caspase pathway. In electronics, this compound acts as a dopant to improve charge carrier mobility and stability.
Biochemical and Physiological Effects
This compound has been found to have low toxicity and is generally considered safe for use in laboratory experiments. However, studies have shown that high concentrations of this compound can cause cytotoxicity and induce oxidative stress in cells. This compound has also been found to have a slight irritant effect on the skin and eyes.
实验室实验的优点和局限性
One of the main advantages of using 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid in laboratory experiments is its versatility. This compound can be easily synthesized and modified to suit different applications. This compound-based materials have also shown high stability and tunable properties, making them ideal for various experiments. One limitation of using this compound is its high cost compared to other building blocks.
未来方向
There are several future directions for 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid-based research. In material science, this compound-based MOFs can be further explored for their potential applications in gas separation, catalysis, and sensing. In pharmaceuticals, this compound can be further investigated for its potential as a neuroprotective agent and for the treatment of other diseases. In electronics, this compound-based materials can be optimized for improved performance in OFETs and OPV devices. Overall, this compound has shown great potential for various applications, and further research is needed to fully explore its capabilities.
合成方法
3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid can be synthesized through various methods, including the reaction of 3,7-dihydroxynaphthalene with tert-butyl chloroacetate in the presence of a base, or the reaction of 3,7-dihydroxynaphthalene with tert-butyl bromoacetate in the presence of a palladium catalyst. Both methods result in the formation of this compound with high yields and purity.
科学研究应用
3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid has been widely studied for its potential applications in various fields. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials with high surface areas and tunable properties. This compound-based MOFs have shown promising results in gas storage, separation, and catalysis.
In pharmaceuticals, this compound has been investigated for its potential as an anti-inflammatory and anti-cancer agent. Studies have shown that this compound can inhibit the expression of pro-inflammatory cytokines and induce apoptosis in cancer cells. This compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
In electronics, this compound has been used as a dopant in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. This compound-based OFETs have shown improved charge carrier mobility and stability, while this compound-based OPV devices have shown increased power conversion efficiency.
属性
分子式 |
C20H24O4 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
3,7-ditert-butylnaphthalene-1,5-dicarboxylic acid |
InChI |
InChI=1S/C20H24O4/c1-19(2,3)11-7-13-14(15(9-11)17(21)22)8-12(20(4,5)6)10-16(13)18(23)24/h7-10H,1-6H3,(H,21,22)(H,23,24) |
InChI 键 |
MEQDQUOVXTZEBZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C(C=C2C(=C1)C(=O)O)C(C)(C)C)C(=O)O |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C(C=C2C(=O)O)C(C)(C)C)C(=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)

![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)
![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)

![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)
![Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B259513.png)



![N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine](/img/structure/B259523.png)
![Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate](/img/structure/B259525.png)
